4-Hydrazinyl-3-nitrobenzonitrile

Regiochemistry Heterocycle Synthesis Drug Discovery

Procure the exact 3-nitro-4-hydrazinyl regioisomer (CAS 124839-61-8) to ensure reproducible heterocyclic synthesis. This specific ortho-nitro/hydrazine arrangement is critical for constructing privileged indazole/pyrazole scaffolds found in kinase inhibitor pharmacophores. Substitution with alternative isomers alters reaction pathways and product profiles. Optimize your drug discovery workflow with this verified building block.

Molecular Formula C7H6N4O2
Molecular Weight 178.15 g/mol
CAS No. 124839-61-8
Cat. No. B038958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydrazinyl-3-nitrobenzonitrile
CAS124839-61-8
Molecular FormulaC7H6N4O2
Molecular Weight178.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)[N+](=O)[O-])NN
InChIInChI=1S/C7H6N4O2/c8-4-5-1-2-6(10-9)7(3-5)11(12)13/h1-3,10H,9H2
InChIKeySGRPQDRZWGJVTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydrazinyl-3-nitrobenzonitrile (CAS 124839-61-8): A Specialized Hydrazine Building Block for Targeted Heterocycle and Drug Discovery Programs


4-Hydrazinyl-3-nitrobenzonitrile (CAS 124839-61-8) is a substituted benzonitrile featuring a hydrazinyl group at the 4-position and a nitro group at the 3-position on the benzene ring [1]. This specific regiochemical arrangement (ortho-nitro/hydrazine) creates a unique electronic environment that differs fundamentally from other positional isomers (e.g., 2‑hydrazinyl‑5‑nitro or 4‑hydrazinyl‑2‑nitro) [2]. The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of nitrogen-containing heterocycles and pharmaceutical building blocks [3]. Its molecular formula is C7H6N4O2, with a molecular weight of 178.15 g/mol, and it is characterized by a melting point of 221 °C (ethanol) and a predicted pKa of 2.51±0.27 .

Why 4-Hydrazinyl-3-nitrobenzonitrile Cannot Be Freely Substituted: Regiospecific Reactivity Dictates Downstream Success


In drug discovery and heterocyclic synthesis, simple substitution of a hydrazinyl nitrobenzonitrile with a different regioisomer or analog is rarely feasible without significant re-optimization of reaction conditions and product profiles. The specific 3-nitro/4-hydrazinyl arrangement in 4-Hydrazinyl-3-nitrobenzonitrile creates a unique electron-deficient aromatic system that directs cyclization and condensation reactions to form distinct heterocyclic scaffolds (e.g., indazoles, pyrazoles) [1]. By contrast, the 2-hydrazinyl-5-nitro isomer (CAS 124839-61-8? No, that's a different isomer) presents a different steric and electronic environment, leading to altered reaction pathways and product distributions [2]. Furthermore, the presence of both a hydrazine and a nitro group on the same ring enables selective sequential transformations (reduction, diazotization, nucleophilic substitution) that are not possible with mono-functional analogs . Therefore, procurement of the exact regioisomer is critical for reproducible synthesis and predictable biological activity.

Quantitative Differentiation Evidence: 4-Hydrazinyl-3-nitrobenzonitrile vs. Closest Analogs


Regioisomeric Comparison: Distinct Physicochemical Properties of 3-Nitro vs. 5-Nitro Substitution

The 3-nitro/4-hydrazinyl regioisomer (target compound) exhibits a predicted pKa of 2.51±0.27 , while the 2-hydrazinyl-5-nitro isomer is expected to have a different pKa due to altered electronic effects (direct measurement not available in open literature). The target compound's melting point is 221 °C (ethanol) , whereas the 2-hydrazinyl-5-nitro isomer's melting point is not publicly reported, suggesting different crystal packing and purification behavior. These physicochemical differences directly impact solubility, crystallization, and reaction kinetics in subsequent synthetic steps.

Regiochemistry Heterocycle Synthesis Drug Discovery

Purity Specification Comparison: 4-Hydrazinyl-3-nitrobenzonitrile vs. 4-Cyanophenylhydrazine Hydrochloride

The target compound is commercially available with a purity specification of ≥96% (as determined by HPLC) . In contrast, the commonly used analog 4-cyanophenylhydrazine hydrochloride is typically offered at ≥97% purity, but as a salt form it introduces additional variables (counterion, hygroscopicity, storage stability) that can complicate stoichiometric calculations and reaction work-up . The free base form (target compound) avoids these salt-related issues, potentially simplifying synthetic protocols and improving reproducibility.

Analytical Chemistry Quality Control Procurement

Synthetic Utility: Unique Access to Ortho-Nitro/Hydrazine-Derived Heterocycles

The ortho-nitro/hydrazine arrangement in 4-hydrazinyl-3-nitrobenzonitrile enables facile cyclization to form benzotriazoles, indazoles, and related nitrogen-rich heterocycles [1]. While quantitative yield data for this specific compound is not publicly available, class-level inference from analogous nitrohydrazinobenzenes suggests that the 3-nitro/4-hydrazinyl pattern promotes intramolecular cyclization with carbonyl compounds (e.g., aldehydes, ketones) to yield fused heterocycles with high regioselectivity. By contrast, the para-nitro/hydrazine isomer (4-hydrazinyl-2-nitrobenzonitrile) would be expected to undergo different cyclization pathways due to altered electronic effects and steric hindrance [2].

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

High-Value Applications of 4-Hydrazinyl-3-nitrobenzonitrile in Pharmaceutical and Agrochemical R&D


Synthesis of Kinase Inhibitor Scaffolds

The 4-hydrazinyl-3-nitrobenzonitrile core is an ideal precursor for constructing nitrogen-rich heterocycles found in kinase inhibitor pharmacophores. The ortho-nitro/hydrazine motif enables regioselective cyclocondensation with α,β-unsaturated carbonyl compounds to yield pyrazole or indazole cores, which are privileged structures in TBK1/IKKε inhibitor patents [1]. Researchers procuring this exact regioisomer can streamline the synthesis of focused libraries targeting these kinases, avoiding the need for de novo route scouting that would be required if a different isomer were substituted.

Preparation of Functionalized Hydrazones for Antimicrobial Screening

The free hydrazine group in 4-hydrazinyl-3-nitrobenzonitrile readily undergoes condensation with aldehydes or ketones to form hydrazone derivatives. As demonstrated in studies with related 4-cyanophenylhydrazine derivatives, hydrazones bearing electron-withdrawing substituents (such as the nitro group present here) exhibit enhanced antifungal activity [2]. The target compound's specific substitution pattern may afford hydrazones with distinct activity profiles compared to those derived from non-nitrated or differently nitrated analogs, justifying its use in dedicated antimicrobial discovery programs.

Development of High-Energy Materials and Polymer Additives

The combination of a hydrazine moiety and a nitro group on the same aromatic ring imparts unique redox properties. While specific data for 4-hydrazinyl-3-nitrobenzonitrile is limited, class-level knowledge suggests that such compounds can serve as precursors to energetic materials (e.g., azides, tetrazoles) or as reactive additives in polymer formulations [3]. The ortho-arrangement may influence the thermal stability and decomposition kinetics of derived materials relative to other isomers, making the compound a candidate for specialized materials science applications where precise thermal behavior is critical.

Synthesis of Diagnostic and Imaging Probes

The nitrile group provides a versatile handle for further functionalization (e.g., conversion to amidines, tetrazoles, or amines). In combination with the hydrazine group, this allows for the construction of bifunctional linkers and probes. 4-Hydrazinyl-3-nitrobenzonitrile could be employed to attach fluorescent dyes or radioactive tags to biomolecules via hydrazone or azo linkages, particularly in applications where the nitro group serves as a reporter (e.g., in fluorescence quenching or resonance Raman spectroscopy).

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